molecular formula C7H14N2O2 B093813 4-Amino-1-methylpiperidine-4-carboxylic acid CAS No. 15580-66-2

4-Amino-1-methylpiperidine-4-carboxylic acid

Cat. No. B093813
CAS RN: 15580-66-2
M. Wt: 158.2 g/mol
InChI Key: PRROBIIYGSUPNR-UHFFFAOYSA-N
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Description

The compound "4-Amino-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in the synthesis of peptides and as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related beta-amino acids has been reported in the literature. For instance, a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been synthesized, which can be obtained in either enantiomer. This synthesis involves intermediates that can be purified by crystallization, allowing for large-scale preparation . Another related compound, 4-aminopiperidine-4-carboxylic acids, has been synthesized through a reductive amination followed by Curtius rearrangement, which is capable of introducing bulky substituents and chiral pendent groups .

Molecular Structure Analysis

The molecular structure of beta-amino acids like APiC is significant because it can be incorporated into a 14-helix conformation in beta-peptide oligomers. This helical conformation is defined by specific hydrogen bonds, which are crucial for the stability of the structure .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex. For example, the N-carboxyanhydride of a related compound, 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, has been synthesized and is suitable for spin labeling, which is a technique used in studying molecular structures and dynamics . This indicates that derivatives of 4-amino-1-methylpiperidine-4-carboxylic acid could potentially be used in similar applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Amino-1-methylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline adducts of substituted salicylic acids with 4-aminopyridine demonstrate diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . This suggests that the physical properties such as solubility and crystallinity of 4-Amino-1-methylpiperidine-4-carboxylic acid could be similarly influenced by its interactions with other molecules.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Chemistry

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anti-Inflammatory Activities

    • Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • GABAA Receptor Partial Agonist

    • Isonipecotic acid, which is also known as “4-piperidinecarboxylic acid”, is a heterocyclic compound that acts as a GABAA receptor partial agonist .
    • It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
  • Pharmaceutical Intermediate

    • Some piperidine derivatives are used as intermediates in the synthesis of pharmaceuticals .
    • For example, they can be used in the production of antimigraine agents .
  • Pharmaceutical Intermediate

    • Some piperidine derivatives, such as 1-Methylpiperidine-4-carboxylic Acid, are used as intermediates in the synthesis of pharmaceuticals .
    • For example, they can be used in the production of antimigraine agents .
  • GABAA Receptor Partial Agonist

    • Isonipecotic acid, which is also known as “4-piperidinecarboxylic acid”, is a heterocyclic compound that acts as a GABAA receptor partial agonist .
    • It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

This compound is classified under GHS07 for safety. It carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-1-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRROBIIYGSUPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297749
Record name 4-Amino-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpiperidine-4-carboxylic acid

CAS RN

15580-66-2
Record name 4-Amino-1-methyl-4-piperidinecarboxylic acid
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Record name NSC 117761
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Record name 15580-66-2
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Record name 4-Amino-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Methylpiperidine-4-spiro-5'-hydantoin (9.75 g. 0.0533 mole) and barium hydroxide octahydrate (28.8 g, 0.9913 mole) in water (150 ml) were heated at 160° C. in a bomb for 3 hr. The content of four such batches were combined and the precipitated barium carbonate was filtered off. The filtrate was neutralized with solid CO2 and the precipitate removed by filtration. Concentration of the filtrate gave 4-amino-1-methyl-piperidine-4-carboxylic acid (32.0 g, 95%) mp. 275°-280° C. (dec.).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin (9.75 g., 0.0533 mole) and barium hydroxide octahydrate (28.8 g., 0.00913 mole) in water (150 ml.) were heated at 160° C. in an autoclave for three hours. The contents of four such batches were combined and the precipitated barium carbonate was filtered off. The filtrate was neutralized with solid carbon dioxide and the precipitate was removed by filtration. The filtrate was concentrated to a small volume to give 4-amino1-methylpiperidine-4-carboxylic acid (32.0 g., 95% yield), m.p. 275°-280° C. (dec.).
Name
4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methylpiperidine-4-carboxylic acid
Reactant of Route 2
4-Amino-1-methylpiperidine-4-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4-Amino-1-methylpiperidine-4-carboxylic acid
Reactant of Route 6
4-Amino-1-methylpiperidine-4-carboxylic acid

Citations

For This Compound
9
Citations
WB Im, HN Christensen, B Sportés - Biochimica et Biophysica Acta (BBA) …, 1976 - Elsevier
… Furthermore, the effects of 4-amino-1-methylpiperidine-4-carboxylic acid and azaleucine … concentration of 8 mM 4-amino-1methylpiperidine-4-carboxylic acid in the storage medium. …
Number of citations: 19 www.sciencedirect.com
HN Christensen, ME Handlogten… - Journal of medicinal …, 1983 - ACS Publications
… medium (pH 7.4 and 37 C) containing labeled BCH and a range of concentrations of carrier BCH, of BCO (4), of its /3-epimer (5), or of 4-amino-1 -methylpiperidine4-carboxylic acid (…
Number of citations: 53 pubs.acs.org
G Ronquist, HN Christensen - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
A stimulation by certain amino acids of the hydrolysis of ATP by a vesicular preparation from the Ehrlich ascites tumor cell has been observed, independently of the presence or absence …
Number of citations: 13 www.sciencedirect.com
HN Christensen - Current topics in membranes and transport, 1975 - Elsevier
… The first structure, 4-amino1-methylpiperidine-4-carboxylic acid (MPA), unexpectedly is mainly transported by neutral System L. Adding a second methyl group to the piperidine nitrogen…
Number of citations: 125 www.sciencedirect.com
HN Christensen, C Cespedes, ME Handlogten… - 1974 - deepblue.lib.umich.edu
… pigeon red blood cell, were raised by the discovery that in the Ehrlich cell the Na+-independent uptake of a substrate of System L, namely 4-amino-1 -methylpiperidine-4-carboxylic acid …
Number of citations: 44 deepblue.lib.umich.edu
HN Christensen - 1984 - deepblue.lib.umich.edu
… tryptophan migration into the human red blood cell scarcely responds by inhibition, to include these usual System L substrates: methionine, 4-amino1-methylpiperidine-4-carboxylic acid…
Number of citations: 345 deepblue.lib.umich.edu
JD Albright, VG DeVries, EE Largis… - Journal of medicinal …, 1983 - ACS Publications
… medium (pH 7.4 and 37 C) containing labeled BCH and a range of concentrations of carrier BCH, of BCO (4), of its /3-epimer (5), or of 4-amino-1 -methylpiperidine4-carboxylic acid (…
Number of citations: 34 pubs.acs.org
JA Jacquez - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1973 - Elsevier
The Michaelis-Menten parameters, J M and K m of the initial 1-min fluxes of uptake of l-phenylalanine and of α-aminoisobutyric acid were determined for extracellular concentrations of …
Number of citations: 25 www.sciencedirect.com
JV Vadgama, HN Christensen - Journal of Biological Chemistry, 1983 - ASBMB
In contrast to the changes seen in membrane transport systems for other neutral, anionic, and cationic amino acids, System N for glutamine, histidine, and asparagine in the rat …
Number of citations: 47 www.jbc.org

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